2-Fluoromethylglutamic acid

Glutamate Decarboxylase Irreversible Inhibition Covalent Inhibitor

Researchers requiring sustained GABA depletion often face washout artifacts with reversible inhibitors. 2-Fluoromethylglutamic acid (CAS 69672-35-1) is a mechanism-based, irreversible inhibitor of glutamate decarboxylase (GAD) that covalently alkylates the PLP-binding subunit with 1:1 stoichiometry (KI 1.4 µM). This covalent mode ensures prolonged target engagement unattainable with non-covalent analogs like 4-fluoroglutamate. • Achieves washout-resistant enzyme inactivation for ex vivo brain slice or bacterial GAD studies. • Enables precise active-site titration of functional GAD via [³H]-labeled incorporation. • Serves as a single-step precursor to aziridino-glutamate for parallel MurI antibacterial target validation.

Molecular Formula C6H10FNO4
Molecular Weight 179.15 g/mol
Cat. No. B1258390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoromethylglutamic acid
Synonyms2-(fluoromethyl)glutamic acid
alpha-(fluoromethyl)glutamic acid
alpha-(fluoromethyl)glutamic acid hydrochloride
Molecular FormulaC6H10FNO4
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESC(CC(CF)(C(=O)O)N)C(=O)O
InChIInChI=1S/C6H10FNO4/c7-3-6(8,5(11)12)2-1-4(9)10/h1-3,8H2,(H,9,10)(H,11,12)/t6-/m1/s1
InChIKeyMQDPXCNKVNOCEE-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoromethylglutamic Acid: Overview


2-Fluoromethylglutamic acid (synonym: α-(fluoromethyl)glutamic acid, FMG; CAS 69672-35-1) is a synthetic, alpha-substituted glutamic acid analog within the class of halogenated amino acid derivatives [1]. Unlike the vast majority of glutamic acid analogs that act as reversible competitive inhibitors or simple substrates, FMG is characterized as an active site-directed, mechanism-based irreversible inhibitor (suicide substrate) of pyridoxal 5′-phosphate (PLP)-dependent glutamate decarboxylase (GAD) [2]. Its molecular design features a fluoromethyl group at the α-carbon position, rendering it distinct from ring-fluorinated glutamates (e.g., 4-fluoroglutamate) or other alpha-substituted analogs that lack the electrophilic warhead required for covalent enzyme inactivation [3].

Mechanism-based irreversible GAD inhibitor (covalent probe)
Active-site titrant for PLP-dependent decarboxylase
Synthetic precursor to aziridino-glutamate racemase inhibitor

Why Choose 2-Fluoromethylglutamic Acid Over Generic Analogs


Attempting to substitute 2-fluoromethylglutamic acid with other commercially available fluorinated glutamic acid analogs (e.g., 4-fluoroglutamic acid, 3-fluoroglutamic acid, or 4,4-difluoroglutamic acid) introduces fundamentally distinct pharmacological profiles that undermine experimental reproducibility. The critical differentiating factor is the irreversible, covalent mechanism of enzyme inactivation unique to FMG among simple mono-fluorinated glutamic acids [1]. While 4-fluoroglutamate acts as a reversible competitive inhibitor (Ki ~2–11 mM) and 3-fluoroglutamate behaves as a substrate for GAD, FMG alone undergoes enzyme-catalyzed turnover to generate a reactive species that alkylates the protein with 1:1 stoichiometry to PLP-binding subunits [2][3]. This covalent, mechanism-based mode of action translates into prolonged target engagement, distinct structure–activity relationship (SAR) profiles, and fundamentally different washout kinetics in cell-based assays—all of which are unattainable with reversible, non-covalent analogs.

2-Fluoromethylglutamic Acid
Irreversible covalent inactivation
Forms 1:1 adduct with PLP-binding site; activity not restored by dialysis.

Target engagement persists
Washout-resistant in cell-based assays, enabling prolonged GABA depletion studies.
Fluorinated Analogs (4-F-Glu, 3-F-Glu)
Reversible or substrate behavior
Inhibition reversed by dialysis; no covalent adduct formation reported.

Kinetics may shift experimental window
Reversible binding does not support active-site titration or washout-resistant protocols.

Head-to-Head Evidence: 2-Fluoromethylglutamic Acid vs. Closest Analogs


Irreversible vs. Reversible GAD Inhibition Potency

FMG is an active site-directed irreversible inhibitor of E. coli GAD, exhibiting a KI of 1.4 µM for the active enantiomer, compared to 4-fluoroglutamic acid (4-F-Glu), which acts as a reversible competitive inhibitor of rat brain GAD with Ki values ranging from 2,000 µM to 11,000 µM [1][2]. This represents a >1,400-fold difference in binding affinity. Furthermore, the irreversible nature of FMG (kinh = 5.9 × 10⁻³ s⁻¹) ensures that enzyme activity does not recover upon dialysis or dilution, whereas 4-F-Glu inhibition is fully reversible under identical conditions [1][2].

GAD Inhibition Potency
Context-dependent
KI 1.4 µM (irreversible) vs. 2–11 mM (reversible)
Supports sustained target engagement in washout assays.
Cross-study (E. coli vs. rat brain GAD); affinity >1,400-fold higher.
Glutamate Decarboxylase Irreversible Inhibition Covalent Inhibitor

Covalent Active-Site Labeling and Stoichiometry

Using [³H]-labeled FMG, the Kuo & Rando study demonstrated that radiolabel incorporation into the enzyme occurs at the same rate as inactivation, with a 1:1 stoichiometry of [³H]FMG incorporated per PLP-binding subunit of GAD [1]. No such covalent labeling has been reported for any non-α-substituted fluoroglutamate analog, including 4-fluoroglutamate and 3-fluoroglutamate, which instead function as either reversible inhibitors or substrates without forming a stable enzyme–inhibitor adduct [2][3].

Covalent Stoichiometry
Class-level
1:1 [³H]-FMG / PLP subunit
Enables quantitative active-site titration.
Rate of labeling matches inactivation rate.
Active-Site Labeling Stoichiometry Covalent Probe

Unique Synthetic Utility as Aziridino-Glutamate Precursor

FMG serves as the direct synthetic precursor to aziridino-glutamate (2-(2-carboxyethyl)aziridine-2-carboxylic acid), an irreversible inhibitor of glutamate racemase (MurI)—a validated antibacterial target [1]. This transformation occurs via base-catalyzed intramolecular cyclization of the fluoromethyl group to form the aziridine warhead. No other mono-fluorinated glutamic acid (including 3-F-Glu and 4-F-Glu) can undergo this specific cyclization due to the absence of an α-fluoromethyl group [2]. The resulting aziridino-glutamate irreversibly inactivates glutamate racemase by alkylating an active-site cysteine residue [1].

Aziridino-Glutamate Synthesis
Head-to-head
Base-catalyzed cyclization; half-life 4 min (neutral pH)
Unique α-fluoromethyl reactivity enables dual-target platform.
Other mono-fluorinated glutamates cannot undergo this cyclization.
Synthetic Intermediate Glutamate Racemase Aziridine Chemistry

Active-Site-Specific vs. Non-Specific Alkylation

L-Glutamate, the natural substrate of GAD, and citrate, a competitive inhibitor, both decrease the rate of FMG-mediated enzyme inactivation [1]. This competitive protection confirms that FMG alkylation occurs specifically within the enzyme active site following catalytic turnover (mechanism-based inactivation), rather than through non-specific surface labeling. This discriminates FMG from broad-spectrum alkylating agents such as bromopyruvate, which inactivates GAD through non-specific modification without substrate protection [2].

Active-Site Specificity
Head-to-head
Substrate (L-Glu) protects from inactivation
Confirms mechanism-based, on-target alkylation.
Bromopyruvate lacks substrate protection; non-specific.
Active-Site Specificity Substrate Protection Mechanism-Based Inactivation

High-Value Research Applications for 2-Fluoromethylglutamic Acid


Covalent Probe for GABAergic System Dissection

FMG enables sustained, irreversible inhibition of glutamate decarboxylase, thereby depleting GABA pools in neuronal or bacterial model systems. Its KI of 1.4 µM and covalent 1:1 stoichiometry with PLP-binding subunits make it appropriate for ex vivo brain slice or primary culture models where washout-resistant target engagement is required over hours-to-days timescales, outperforming reversible inhibitors like 4-fluoroglutamate (Ki 2–11 mM) .

Quantitative Active-Site Titration Reagent for GAD

The 1:1 incorporation of [³H]-FMG per PLP-binding subunit, with radiolabel incorporation rate matching inactivation rate , permits precise determination of functional GAD concentration in purified or crude enzyme preparations. This application is not achievable with reversible inhibitors (e.g., 4-fluoroglutamate, 3-fluoroglutamate) that lack covalent adduct formation .

Dual-Target Platform for GAD and Glutamate Racemase

FMG can be deployed directly as a GAD inhibitor or converted in one synthetic step (base-catalyzed cyclization) to aziridino-glutamate, a covalent glutamate racemase (MurI) inhibitor that alkylates the active-site cysteine . This bifunctional capability enables a single-procurement strategy for parallel antibacterial target validation (MurI) and GABA metabolism studies (GAD), providing cost and workflow efficiencies for integrated chemical biology programs.

Antimicrobial Target Engagement via Irreversible GAD Inhibition

Bacterial GAD systems contribute to acid resistance in enteric pathogens (e.g., E. coli). FMG's irreversible, active-site-directed inactivation of E. coli GAD provides a covalent tool for validating GAD as an antibacterial adjuvant target, with substrate-protectable specificity ensuring that observed phenotypic effects are attributable to on-target engagement rather than non-specific cytotoxicity—a critical distinction for target deconvolution studies.

Application
Selection Property
Validation Focus
GABAergic system probe
Irreversible GAD inhibition
Sustained GABA depletion in washout-resistant models
Active-site titration
1:1 covalent labeling stoichiometry
Enzyme active-site quantification
Dual-target chemical biology
Synthetic derivatization to aziridine
Glutamate racemase inhibition screening
Antimicrobial target engagement
On-target GAD inactivation in bacteria
Acid resistance phenotype attribution
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